molecular formula C6H13NO B086933 4-Ethylmorpholine CAS No. 100-74-3

4-Ethylmorpholine

Cat. No. B086933
M. Wt: 115.17 g/mol
InChI Key: HVCNXQOWACZAFN-UHFFFAOYSA-N
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Patent
US05446161

Procedure details

In a manner analogous to that described in Example 27 from 228 mg of N2 -[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide. 88 mg of 3-quinolinecarboxylic acid; 69 mg of hydroxybenzotriazole, 59 mg of N-ethylmorpholine and 116 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using dichloromethane/methanol (9:1) for the elution, 86 mg of N1 -tert.butyl-N2 -[2(R)-hydroxy-4-phenyl-3(S)-[[N-(3-quinolylcarbonyl)-L-asparaginyl]amino]butyl]-L-prolinamide as a white solid; MS: m/e 603 [M+H]+.
Name
N2 [3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[N:2].N[C@H](C(N[C@@H](C[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C@H](O)C[C@@:15]1([C:24](N)=[O:25])C[CH2:18][CH2:17][N:16]1[C:20](C)(C)[CH3:21])=O)CC(=[O:8])N.[N:35]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)C=C(C(O)=O)[CH:36]=1>>[OH:8][C:39]1[C:44]2[N:35]=[N:2][NH:1][C:43]=2[CH:42]=[CH:41][CH:40]=1.[CH2:17]([N:16]1[CH2:15][CH2:24][O:25][CH2:21][CH2:20]1)[CH3:18].[CH:44]1([N:35]=[C:36]=[N:1][CH:29]2[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]2)[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43]1 |f:0.1|

Inputs

Step One
Name
N2 [3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide
Quantity
228 mg
Type
reactant
Smiles
N#N.N[C@@H](CC(N)=O)C(=O)N[C@H]([C@@H](C[C@@]1(N(CCC1)C(C)(C)C)C(=O)N)O)CC1=CC=CC=C1
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2NN=NC21
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
Name
Type
product
Smiles
C(C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
Name
Type
product
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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